

An In-depth Technical Guide to the Chemical Properties of 3-(Diethoxymethylsilyl)propylamine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	3-(Diethoxymethylsilyl)propylamine
Cat. No.:	B1265398

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Diethoxymethylsilyl)propylamine, also known by various synonyms including (3-Aminopropyl)diethoxymethylsilane, is a versatile organosilane compound with significant applications in materials science, surface chemistry, and potentially in advanced drug delivery systems. Its bifunctional nature, possessing both a reactive amine group and hydrolyzable ethoxysilyl groups, allows it to act as a coupling agent, adhesion promoter, and surface modifier. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its use, and visualizations of its key reaction mechanisms.

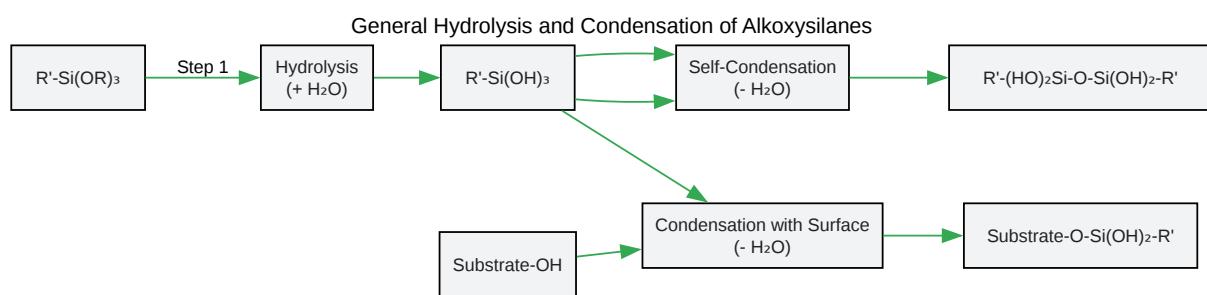
Core Chemical and Physical Properties

The fundamental properties of **3-(Diethoxymethylsilyl)propylamine** are summarized in the tables below, providing a clear reference for its physical state, structural characteristics, and key physicochemical parameters.

Table 1: General and Physical Properties

Property	Value	Reference(s)
Molecular Formula	C8H21NO2Si	[1] [2]
Molecular Weight	191.34 g/mol	[1]
Appearance	Colorless transparent liquid	[2]
Density	0.916 g/mL at 25 °C	
Boiling Point	85-88 °C at 8 mmHg	
Melting Point	< -20 °C	[2]
Refractive Index (n20/D)	1.426	[2]
Flash Point	75.6 °C	[2]
Vapor Pressure	0.16 mmHg at 25°C	[2]
Water Solubility	Soluble and reacts with water	[2]

Table 2: Structural and Computed Properties


Property	Value	Reference(s)
IUPAC Name	3-[diethoxy(methyl)silyl]propan-1-amine	[1]
SMILES	CCO--INVALID-LINK-- (CCCN)OCC	[1]
InChI	InChI=1S/C8H21NO2Si/c1-4-10-12(3,11-5-2)8-6-7-9/h4-9H2,1-3H3	[1]
Hydrogen Bond Donor Count	1	[2]
Hydrogen Bond Acceptor Count	3	[2]
Rotatable Bond Count	7	[2]

Reactivity and Mechanisms

The utility of **3-(Diethoxymethylsilyl)propylamine** stems from the reactivity of its two key functional groups: the aminopropyl group and the diethoxymethylsilyl group. The silyl ether portion is susceptible to hydrolysis, which is a critical step in its application as a surface modifying agent.

Hydrolysis of Alkoxysilanes

The ethoxy groups attached to the silicon atom can be hydrolyzed in the presence of water to form reactive silanol groups (-Si-OH). This reaction can be catalyzed by either acid or base. The resulting silanols can then condense with hydroxyl groups on a substrate surface (like glass or metal oxides) or with other silanol molecules to form stable siloxane bonds (Si-O-Si).

[Click to download full resolution via product page](#)

Caption: General reaction pathway for the hydrolysis and condensation of an alkoxysilane.

Experimental Protocols

While specific, validated protocols for every property determination of **3-(Diethoxymethylsilyl)propylamine** are not readily available in the public domain, the following sections provide detailed, generalized methodologies for key experiments. These should be adapted and optimized by the researcher based on the specific equipment and purity of the compound.

Determination of Boiling Point (Thiele Tube Method)

This method is suitable for determining the boiling point of small quantities of a liquid.

Materials:

- **3-(Diethoxymethylsilyl)propylamine**

- Thiele tube
- Mineral oil
- Thermometer (-10 to 250 °C)
- Capillary tube (sealed at one end)
- Small test tube
- Rubber band
- Bunsen burner or microburner

Procedure:

- Fill the Thiele tube with mineral oil to a level just above the side arm.
- Place a small amount (0.5-1 mL) of **3-(Diethoxymethylsilyl)propylamine** into the small test tube.
- Invert the capillary tube (sealed end up) and place it inside the test tube containing the sample.
- Attach the test tube to the thermometer using a rubber band, ensuring the bottom of the test tube is level with the thermometer bulb.
- Immerse the assembly into the Thiele tube, making sure the sample is below the oil level and the open end of the test tube is above the oil.
- Gently heat the side arm of the Thiele tube with a burner.^[3] Convection currents will ensure uniform heating.^[3]

- Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
- Continue heating until a steady and rapid stream of bubbles is observed.
- Remove the heat source and allow the apparatus to cool slowly.
- The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to be drawn back into the capillary tube.^[3] Record this temperature.

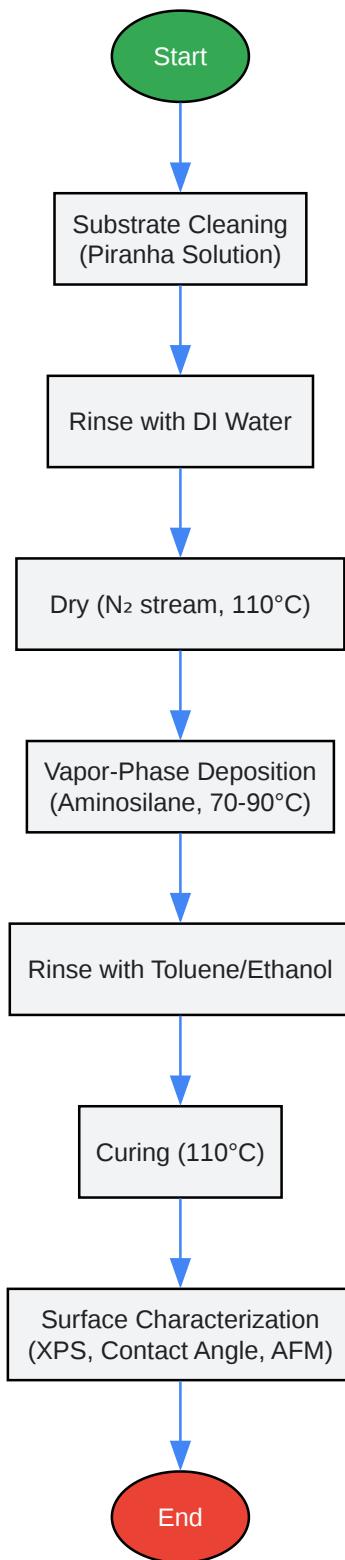
Surface Modification of a Silica Substrate

This protocol describes a general procedure for functionalizing a silica-based surface (e.g., glass slide, silicon wafer) with **3-(Diethoxymethylsilyl)propylamine** via vapor-phase deposition.

Materials:

- Silica substrate
- Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - **EXTREME CAUTION IS ADVISED**
- Deionized water
- Anhydrous toluene or ethanol
- **3-(Diethoxymethylsilyl)propylamine**
- Vacuum oven or Schlenk flask
- Nitrogen gas source

Procedure:


1. Substrate Cleaning and Activation: a. Immerse the silica substrate in freshly prepared Piranha solution for 15-30 minutes. This step is highly exothermic and should be performed in a fume hood with appropriate personal protective equipment. The solution cleans organic

residues and hydroxylates the surface. b. Carefully remove the substrate and rinse it extensively with deionized water. c. Dry the substrate under a stream of nitrogen gas and then in an oven at 110°C for 30 minutes.[4]

2. Vapor-Phase Silanization: a. Place the cleaned, dry substrate inside a vacuum oven or Schlenk flask. b. In a separate small vial, place a small amount (e.g., 0.5 mL) of **3-(Diethoxymethylsilyl)propylamine**. Place the vial inside the reaction chamber, ensuring it does not touch the substrate.[5] c. Evacuate the chamber and then backfill with nitrogen gas to create an inert atmosphere. d. Heat the chamber to a temperature between 70-90°C for a predetermined time (e.g., 1-24 hours).[5] The aminosilane will vaporize and react with the hydroxyl groups on the substrate surface.

3. Post-Deposition Treatment: a. After the desired reaction time, cool the chamber and remove the substrate. b. Rinse the substrate with anhydrous toluene or ethanol to remove any non-covalently bonded (physisorbed) silane molecules.[5] c. Cure the functionalized substrate in an oven at 110°C for 15-30 minutes to promote the formation of stable siloxane bonds.[5]

Experimental Workflow for Surface Modification

[Click to download full resolution via product page](#)

Caption: A typical workflow for the surface functionalization of a silica substrate.

Safety and Handling

3-(Diethoxymethylsilyl)propylamine is a corrosive substance that can cause severe skin burns and eye damage.^[1] It is also moisture-sensitive and reacts with water.^[2] Therefore, appropriate safety precautions must be taken during its handling and use.

- Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.
- Storage: Store in a cool, dry place in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).^[2]
- In case of contact:
 - Skin: Immediately flush with plenty of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.
 - Eyes: Immediately flush with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
 - Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
- Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemicals.

Conclusion

3-(Diethoxymethylsilyl)propylamine is a valuable chemical compound with a unique set of properties that make it suitable for a range of applications, particularly in surface modification and as a coupling agent. Understanding its chemical and physical characteristics, reactivity, and proper handling procedures is crucial for its effective and safe utilization in research and development. The information and protocols provided in this guide serve as a foundational resource for scientists and professionals working with this versatile organosilane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-(Diethoxymethylsilyl)propylamine | C₈H₂₁NO₂Si | CID 18511 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 4. How to Prevent the Loss of Surface Functionality Derived from Aminosilanes - PMC
[pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Properties of 3-(Diethoxymethylsilyl)propylamine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1265398#chemical-properties-of-3-diethoxymethylsilyl-propylamine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com